molecular formula C7H6BN3O2 B8206342 Pyrido[2,3-b]pyrazin-7-ylboronic acid

Pyrido[2,3-b]pyrazin-7-ylboronic acid

Cat. No.: B8206342
M. Wt: 174.95 g/mol
InChI Key: ALHRJBIHMIAJAA-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazin-7-ylboronic acid is a boron-containing heterocyclic compound derived from the pyrido[2,3-b]pyrazine scaffold. This bicyclic structure combines pyridine and pyrazine rings, offering unique electronic properties and reactivity due to the conjugation of nitrogen atoms and the boronic acid functional group. The compound is synthesized via Suzuki-Miyaura coupling reactions, leveraging its boronic acid moiety for cross-coupling applications in medicinal chemistry and materials science .

Pyrido[2,3-b]pyrazine derivatives exhibit broad biological activities, including kinase inhibition (e.g., PI3K, BRAF), antimicrobial action, and optoelectronic applications . The boronic acid variant enhances utility in targeted drug delivery and as a building block for functional materials due to its ability to form stable covalent bonds with diols and amines .

Properties

IUPAC Name

pyrido[2,3-b]pyrazin-7-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BN3O2/c12-8(13)5-3-6-7(11-4-5)10-2-1-9-6/h1-4,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHRJBIHMIAJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NC=CN=C2N=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrido[2,3-b]pyrazin-7-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of pyrido[2,3-b]pyrazine with a boronic acid derivative under suitable conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-b]pyrazin-7-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic esters, boronates, and substituted pyrido[2,3-b]pyrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Pyrido[2,3-b]pyrazin-7-ylboronic acid derivatives have been investigated for their anticancer properties. Studies have shown that these compounds can inhibit key signaling pathways involved in cancer cell proliferation.

  • Case Study : A derivative demonstrated an IC50 value of 0.09 µM against erlotinib-resistant non-small cell lung cancer cells (PC9-ER), indicating high potency in overcoming drug resistance .
CompoundCell LineIC50 (µM)
7nPC90.09
7nPC9-ER0.15

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound derivatives. These compounds have shown efficacy in reducing pro-inflammatory cytokines in vitro.

  • Case Study : In a study involving RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS), specific derivatives significantly reduced TNF-alpha and IL-6 secretion.
CompoundTNF-alpha Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control403 ± 2.6302 ± 1.3
Derivative A98.5 ± 1.677 ± 2.1
Derivative B79 ± 1.259.5 ± 2.1

Material Science

This compound is also utilized in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and nonlinear optical materials.

  • Nonlinear Optical Applications : The compound has been studied for its nonlinear optical responses, making it suitable for applications in photonics and optoelectronics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:

SubstituentActivityNotes
Boronic Acid GroupHighFacilitates cross-coupling reactions
Trifluoromethyl GroupEnhances lipophilicityImproves binding to biological targets

Mechanism of Action

The mechanism of action of pyrido[2,3-b]pyrazin-7-ylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, it acts as a boronic acid donor, forming a complex with the palladium catalyst. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences
Compound Core Structure Key Functional Groups Primary Applications
Pyrido[2,3-b]pyrazin-7-ylboronic acid Pyrido-pyrazine + boronic acid Boronic acid (-B(OH)₂) Drug delivery, Suzuki coupling
Quinoxalines Benzene + two pyrazine N-atoms Aromatic amines, dioxides Antimicrobial, electroluminescent materials
Pyrido[2,3-d]pyridazines Pyridine + pyridazine Cyano, ester groups Anticancer intermediates
Pyrido[2,3-b]pyrazinones Pyrido-pyrazine + ketone Carbonyl group PDE5 inhibition, anticancer
Antimicrobial Activity
  • Pyrido[2,3-b]pyrazines : Exhibit moderate activity against Gram-negative bacteria (e.g., E. coli), with IC₅₀ values ranging from 4.12 ± 1.18 mM (compound 5 ) to 11.91 ± 0.34 mM (compound 7 ) against urease .
  • Quinoxalines: Broad-spectrum activity (60–100% of amoxicillin’s efficacy) against Gram-positive and Gram-negative bacteria, attributed to lipophilic pyridine groups .
  • Pyrido[2,3-b]pyrazine 1,4-dioxides : Show enhanced antibacterial properties due to the electron-withdrawing dioxide groups, comparable to phenazine dioxides .
Anticancer and Enzyme Inhibition
  • Pyrido[2,3-b]pyrazinones: Mono-substituted derivatives (series A–H) demonstrate nanomolar inhibition of PDE5 and anticancer activity via Wnt/β-catenin pathway modulation .
  • Pyrido[2,3-b]pyrazines : Inhibit BRAF kinase (IC₅₀ < 1 µM) and p38αMAP kinase, critical in cancer therapy .

Optoelectronic Properties

Table 2: Photophysical and Electronic Properties
Compound HOMO-LUMO Gap (eV) Emission Range (nm) Dihedral Angle (D-A)
Pyrido[2,3-b]pyrazine D-A-D dyes 2.8–3.2 450–650 (blue-red) 30°–80°
Quinoxaline-based materials 3.5–4.0 400–550 Planar (0°–10°)

Pyrido[2,3-b]pyrazine derivatives exhibit tunable aggregation-induced emission (AIE) and lower HOMO-LUMO gaps than quinoxalines, making them superior for OLEDs and sensors .

Key Research Findings

Urease Inhibition : Pyrido[2,3-b]pyrazine derivatives outperform thiourea (reference) with IC₅₀ values as low as 4.12 mM .

Antimicrobial Specificity: Pyrido[2,3-b]pyrazines target Gram-negative bacteria, while quinoxalines act broadly but less potently .

Optoelectronic Superiority: Pyrido[2,3-b]pyrazine-based dyes exhibit wider emission ranges and higher quantum yields than quinoxaline analogs .

Biological Activity

Pyrido[2,3-b]pyrazin-7-ylboronic acid is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound belongs to a class of heterocyclic compounds that have been studied for their potential in various therapeutic applications, including cancer treatment and metabolic disorders. The boronic acid functional group enhances the compound's ability to interact with biological targets, making it a valuable scaffold in drug design.

  • Enzyme Inhibition :
    • Pyrido[2,3-b]pyrazin derivatives have been shown to inhibit key enzymes involved in cancer progression and metabolic pathways. For example, they selectively inhibit phosphoinositide 3-kinase (PI3K) isozymes, which are crucial in signaling pathways associated with cell growth and survival .
    • The inhibition of dipeptidyl peptidase IV (DPP-IV) has also been reported, indicating potential use in managing type 2 diabetes mellitus .
  • Antitumor Activity :
    • Recent studies have indicated that pyrido[2,3-b]pyrazin derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compound 7n showed an IC50 value of 0.09 μM against erlotinib-sensitive PC9 cells and 0.15 μM against erlotinib-resistant PC9-ER cells .
    • The mechanism involves disrupting the cell cycle and inducing apoptosis in cancer cells .
  • Antimicrobial Properties :
    • Research has demonstrated that these compounds possess antimicrobial activity against Mycobacterium tuberculosis, showcasing their potential in treating infectious diseases .

Case Studies

  • Study on Antitumor Activity :
    A series of pyrido[2,3-b]pyrazines were synthesized and evaluated for their antitumor properties. The lead compound exhibited effective inhibition of cell proliferation in both sensitive and resistant cancer cell lines, highlighting its potential as a treatment for non-small cell lung cancer (NSCLC) with EGFR mutations .
  • Electrochemical Sensing Applications :
    Pyrido[2,3-b]pyrazin derivatives have also been explored for their application in electrochemical biosensing of DNA, demonstrating their versatility beyond traditional medicinal uses .

Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Value (µM)Reference
PI3K InhibitionPI3K isoformsN/A
Antitumor ActivityPC9 and PC9-ER cell lines0.09 - 0.15
DPP-IV InhibitionType 2 DiabetesN/A
Antimicrobial ActivityMycobacterium tuberculosisN/A

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Pyrido[2,3-b]pyrazin-7-ylboronic acid, and how are intermediates characterized?

  • The synthesis typically involves palladium-catalyzed borylation of halogenated pyrido[2,3-b]pyrazine precursors (e.g., bromo or iodo derivatives) using bis(pinacolato)diboron (B₂Pin₂) under inert conditions. Key intermediates, such as 7-bromo-pyrido[2,3-b]pyrazine, are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity . X-ray crystallography (e.g., bond angles like C7B–N3B–C6B at 121.96°) can resolve structural ambiguities in intermediates .

Q. How can researchers optimize the stability of this compound during storage and reactions?

  • Stability is enhanced by storing the compound under anhydrous conditions at –20°C, with argon or nitrogen gas to prevent oxidation. For reactions, aprotic solvents (e.g., THF, DMF) and low temperatures (0–4°C) minimize boronic acid decomposition. Pre-activation with ligands like tricyclohexylphosphine improves coupling efficiency in Suzuki-Miyaura reactions .

Q. What analytical techniques are critical for verifying the purity and electronic properties of this compound?

  • High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Computational modeling (e.g., DFT calculations) evaluates frontier molecular orbitals (HOMO/LUMO), with pyrido[2,3-b]pyrazine’s LUMO localized on the acceptor core, influencing reactivity . Elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) validates synthetic batches .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its efficacy in cross-coupling reactions for drug discovery?

  • The electron-deficient pyrido[2,3-b]pyrazine core lowers the LUMO energy (–2.1 eV), facilitating transmetallation in Suzuki-Miyaura reactions. Steric effects from the boronic acid’s position (C7) can be mitigated using bulky ligands like SPhos, achieving >90% yield in aryl couplings. Kinetic studies show a second-order dependence on catalyst loading and boronic acid concentration .

Q. What strategies address contradictions in reported biological activity data for pyrido[2,3-b]pyrazine derivatives?

  • Discrepancies in IC₅₀ values (e.g., anti-cancer activity ranging from 0.5–10 µM) often arise from assay conditions (e.g., serum protein binding) or substituent effects. Meta-analyses using standardized protocols (e.g., fixed ATP concentrations in kinase assays) improve reproducibility. Structure-activity relationship (SAR) studies highlight that electron-withdrawing groups at C3 (e.g., –CF₃) enhance target binding .

Q. How can this compound be integrated into thermally activated delayed fluorescence (TADF) materials for OLEDs?

  • As an acceptor in donor-acceptor dyads, the compound’s planar geometry and low LUMO (–3.2 eV) enable small singlet-triplet energy gaps (ΔEₛₜ < 0.2 eV). Time-resolved spectroscopy shows delayed fluorescence lifetimes of 1.2–3.5 µs in doped films, with external quantum efficiencies (EQE) up to 12% in blue-emitting OLEDs. Co-deposition with dihydrophenazasiline donors maximizes charge-transfer efficiency .

Q. What mechanistic insights explain its role in [FeFe]-hydrogenase model systems for hydrogen evolution?

  • In biomimetic catalysts, the pyrido[2,3-b]pyrazine backbone stabilizes Fe₂(µ-S)₂ clusters via π-backbonding, reducing overpotential by 150 mV. Cyclic voltammetry reveals reversible redox peaks at –1.8 V vs. SHE, correlating with catalytic turnover frequencies (TOF) of 450 h⁻¹ in acetic acid. Isotopic labeling (D₂O) confirms H₂ production via proton-coupled electron transfer (PCET) .

Methodological Considerations Table

AspectTechnique/ApproachKey ParametersReference ID
SynthesisPd-catalyzed Miyaura borylationB₂Pin₂, Pd(dppf)Cl₂, 80°C, 12 h
Stability OptimizationCryogenic storage with inert gas–20°C, argon atmosphere
Photophysical AnalysisTime-resolved photoluminescence (TRPL)λₑₓ = 365 nm, τ(fluorescence) = 4.7 ns, τ(TADF) = 2.1 µs
Biological ScreeningKinase inhibition assays (FRET-based)ATP = 10 µM, Km = 2.5 µM
Catalytic EvaluationCyclic voltammetry in 0.1 M TBAPF₆/MeCNScan rate = 100 mV/s, E₁/₂ = –1.8 V vs. SHE

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